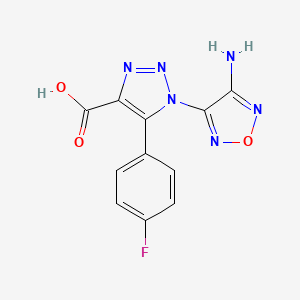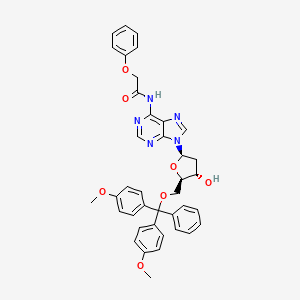![molecular formula C19H20N2O5S B2989427 N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 887861-89-4](/img/structure/B2989427.png)
N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a phenylsulfonyl group and a benzo[d][1,3]dioxole-5-carboxamide moiety.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The process often involves ring construction or functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
Pyrrolidine derivatives, which are part of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The reactions involving these compounds can be influenced by steric factors .Scientific Research Applications
Antimalarial and Antiviral Properties : A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, which include structures similar to the compound . They found that these compounds exhibited significant antimalarial activity and were also investigated for potential applications against COVID-19 due to their molecular structures (Fahim & Ismael, 2021).
Materials Science Applications : In the field of materials science, Ebara et al. (2003) discussed the synthesis of photosensitive poly(benzoxazole) based on a precursor involving related chemical structures. These materials show potential in photoresist applications due to their sensitivity to UV light (Ebara, Shibasaki, & Ueda, 2003).
Pharmaceutical Analysis : Ye et al. (2012) conducted a study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, which are structurally similar to the compound of interest. This research is significant for pharmaceutical quality control and analytical chemistry (Ye, Huang, Li, Xiang, & Xu, 2012).
Polymer Synthesis and Characterization : Research by Pasquale and Recca (1998) involved synthesizing high molecular weight aromatic polyamides from compounds with structural similarities. These polymers demonstrated significant thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (Pasquale & Recca, 1998).
Metabolic Pathway Studies : A study on the metabolic pathways of a Hedgehog pathway inhibitor, which has structural similarities, was conducted by Yue et al. (2011). This research provides valuable insights into the metabolism and excretion of this class of compounds in biological systems (Yue et al., 2011).
Antibacterial Activity : Ajani et al. (2012) synthesized and evaluated a series of sulfonamide compounds, including structures analogous to the compound of interest, for their antibacterial properties. This research highlights the potential of these compounds in developing new antibacterial agents (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).
Future Directions
properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(14-8-9-17-18(11-14)26-13-25-17)20-12-15-5-4-10-21(15)27(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,15H,4-5,10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMGKDUOGWEYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2989350.png)




![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)


![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)

